2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide
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Description
The compound contains several functional groups including a morpholinoethyl group, a tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl group, a thio group, and a 4-nitrophenyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used in each step.Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. It contains a cyclopenta[d]pyrimidine ring, which is a fused ring system containing a five-membered ring and a pyrimidine ring. Attached to this ring system is a morpholinoethyl group and a thio group linked to a 4-nitrophenyl group.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the thio group could participate in nucleophilic substitution reactions, and the nitro group could be reduced to an amine.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more reactive, and the morpholinoethyl group could influence its solubility in water.Safety And Hazards
Without specific data, it’s hard to comment on the safety and hazards of this compound. However, as with any chemical, appropriate safety measures should be taken when handling it.
Future Directions
The potential applications and future directions for this compound would depend on its properties and the results of further testing. It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or chemical synthesis.
Please note that these are general insights and the actual properties and characteristics of the compound could vary. Further experimental studies would be needed to confirm these details.
properties
IUPAC Name |
2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O5S/c27-19(22-15-4-6-16(7-5-15)26(29)30)14-32-20-17-2-1-3-18(17)25(21(28)23-20)9-8-24-10-12-31-13-11-24/h4-7H,1-3,8-14H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVVPQFWAXZDCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide |
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